molecular formula C16H18Cl2N2O5S2 B11169450 2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide

2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide

Cat. No.: B11169450
M. Wt: 453.4 g/mol
InChI Key: MLJXBLAKQWEDBC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichloro and sulfonamide groups, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction, where a suitable precursor undergoes chlorination followed by sulfonation . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of mitochondrial complexes, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide is unique due to its specific substitution pattern and the presence of the methoxypropyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C16H18Cl2N2O5S2

Molecular Weight

453.4 g/mol

IUPAC Name

2,5-dichloro-N-[4-(3-methoxypropylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H18Cl2N2O5S2/c1-25-10-2-9-19-26(21,22)14-6-4-13(5-7-14)20-27(23,24)16-11-12(17)3-8-15(16)18/h3-8,11,19-20H,2,9-10H2,1H3

InChI Key

MLJXBLAKQWEDBC-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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